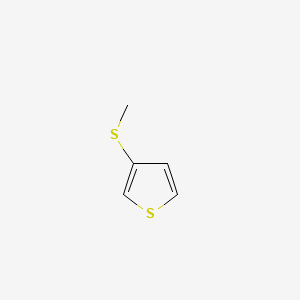

3-(Méthylthio)thiophène

Vue d'ensemble

Description

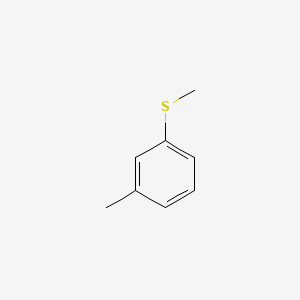

3-(Methylthio)thiophene (3-MTT) is an organosulfur compound that is becoming increasingly popular in the scientific research community due to its unique properties and applications. It is a heterocyclic aromatic compound with a five-membered ring containing one sulfur atom and three carbon atoms. The sulfur atom is connected to the ring by a methylthio group. 3-MTT has a wide range of applications, from pharmaceuticals to materials science and biochemistry.

Applications De Recherche Scientifique

Chimie Médicinale: Développement d'Agents Thérapeutiques

Le 3-MTT sert de composant essentiel en chimie médicinale. Ses dérivés présentent un large éventail de propriétés thérapeutiques, notamment des activités anti-inflammatoires, antipsychotiques, anti-arythmiques et anxiolytiques . L'incorporation du 3-MTT dans les molécules médicamenteuses peut améliorer leur efficacité pharmacologique, ce qui en fait un composant précieux dans la synthèse de nouveaux agents thérapeutiques.

Applications Antimicrobiennes

Des recherches ont montré que certains dérivés du 3-MTT présentent une activité antimicrobienne significative. Ces composés peuvent inhiber la croissance de diverses bactéries telles que Bacillus subtilis, Escherichia coli et Staphylococcus aureus, qui sont connues pour causer des infections graves . Cela fait des dérivés du 3-MTT des candidats prometteurs pour le développement de nouveaux médicaments antimicrobiens.

Propriétés Antioxydantes

Il a été constaté que les dérivés du 3-MTT possèdent de puissantes activités antioxydantes. Ils peuvent neutraliser les radicaux libres, empêchant ainsi les dommages liés au stress oxydatif dans les systèmes biologiques . Cette propriété est particulièrement utile dans le développement de traitements pour les maladies causées par le stress oxydatif.

Recherche Anticancéreuse

Certains dérivés du 3-MTT présentent des propriétés anticancéreuses prometteuses. Ils ont été testés contre diverses lignées de cellules cancéreuses, y compris les cellules cancéreuses du poumon humain, et ont montré une activité cytotoxique efficace . Cela suggère que le 3-MTT pourrait jouer un rôle dans le développement de nouveaux médicaments anticancéreux.

Biochimie: Sondage Fluorescente

Le 3-MTT est utilisé comme sonde fluorescente en biochimie pour détecter les protéines et autres biomolécules . Ses propriétés fluorescentes permettent la visualisation et le suivi des processus biologiques, ce qui est essentiel dans diverses applications de recherche et de diagnostic.

Revêtements Anticorrosion

Les dérivés du 3-MTT ont été explorés pour leurs effets anticorrosion. Ils peuvent être appliqués comme revêtements pour protéger les métaux de la corrosion, ce qui est un problème important dans des industries telles que la construction et le maritime .

Mécanisme D'action

Target of Action

The primary targets of 3-(Methylthio)thiophene are believed to be proteins and other biomolecules . The interaction of 3-(Methylthio)thiophene with these targets is thought to be crucial for its mechanism of action .

Mode of Action

The exact mode of action of 3-(Methylthio)thiophene remains incompletely understood . It is believed that the compound interacts with its targets, potentially through the formation of hydrogen bonds or binding to specific sites on proteins . These interactions may result in changes to the function or activity of the target proteins .

Propriétés

IUPAC Name |

3-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBVBDWIKXFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334146 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20731-74-2 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

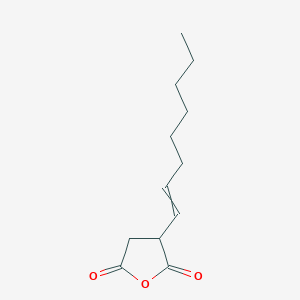

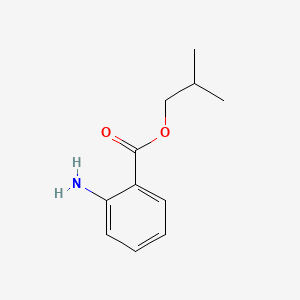

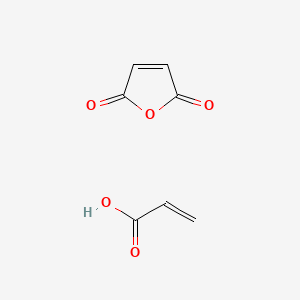

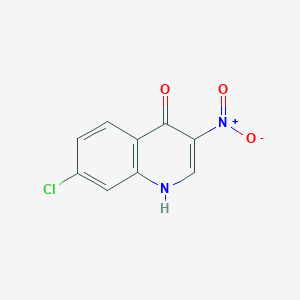

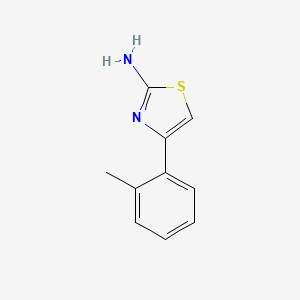

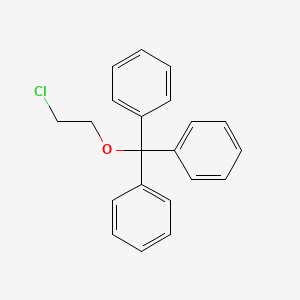

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?

A1: Superbases like LICKOR allow for a higher degree of metalation in 3-(Methylthio)thiophene compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of 3-(Methylthio)thiophene in a single step [].

Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?

A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, 3-(Methylthio)thiophene experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.

Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?

A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.

Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?

A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)